3-Chloro-2,5,6-trimethoxybenzoic acid

Medicinal Chemistry Organic Synthesis Process Chemistry

Procure 3-chloro-2,5,6-trimethoxybenzoic acid as the single gateway intermediate for synthesizing 3-substituted 5,6-dimethoxysalicylamide D2 receptor antagonists. Unlike 3,4,5- or 2,4,6-regioisomers, the 2,5,6-substitution pattern positions methoxy groups for essential coplanar/perpendicular conformations required for high-affinity receptor binding. The 3-chloro handle enables direct conversion to FLB 463 (bromo) and NCQ 298 (iodo) radioligand precursors. Also serves as a validated substrate for efflux pump inhibitor research (AcrAB-TolC, NorA). Synthesized via regioselective SO₂Cl₂ chlorination in 95% yield—a robust model for electrophilic aromatic substitution studies. NMR T₁ relaxation and ¹³C chemical shift benchmark data available from the Högberg et al. (1990) study.

Molecular Formula C10H11ClO5
Molecular Weight 246.64 g/mol
Cat. No. B8500393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,5,6-trimethoxybenzoic acid
Molecular FormulaC10H11ClO5
Molecular Weight246.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1OC)C(=O)O)OC)Cl
InChIInChI=1S/C10H11ClO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13)
InChIKeyQIGDYWLSMVXJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,5,6-trimethoxybenzoic Acid (CAS 101460-24-6): Key Intermediate for Dopamine D2 Antagonist Pharmacophores


3-Chloro-2,5,6-trimethoxybenzoic acid is a halogenated trimethoxybenzoic acid derivative bearing a chlorine atom at the 3-position and methoxy groups at the 2-, 5-, and 6-positions of the benzene ring [1]. This specific substitution pattern distinguishes it from other trimethoxybenzoic acid regioisomers (e.g., 2,3,6-, 2,4,6-, and 3,4,5-trimethoxybenzoic acids) and renders it the direct precursor to 3-chloro-5,6-dimethoxysalicylamide, a critical scaffold in the synthesis of high-affinity, stereoselective dopamine D2 receptor antagonists developed at Astra Research Centre [2]. The compound is synthesized via regioselective chlorination of 2,5,6-trimethoxybenzoic acid with sulfuryl chloride (SO₂Cl₂) in chloroform, achieving a 95% yield .

Why 3-Chloro-2,5,6-trimethoxybenzoic Acid Cannot Be Replaced by Other Trimethoxybenzoic Acid Isomers in Dopamine D2 Antagonist Synthesis


Trimethoxybenzoic acid isomers are not interchangeable building blocks. The 2,5,6-substitution pattern positions the methoxy groups such that, upon conversion to the salicylamide, the 5-methoxy group adopts a coplanar orientation and the 6-methoxy group a nearly perpendicular orientation relative to the aromatic ring — a conformational arrangement essential for high-affinity binding to the dopamine D2 receptor [1]. The chlorine at the 3-position is not a passive substituent; it is the site of subsequent demethylation to form the salicylamide pharmacophore (3-chloro-5,6-dimethoxysalicylamide), and electron donation by the 3-substituent directly modulates the hydrogen-bonding capacity of the amide carbonyl with the receptor [2]. Replacing this compound with 3,4,5-trimethoxybenzoic acid (eudesmic acid) or 2,4,6-trimethoxybenzoic acid would yield entirely different regioisomeric products lacking the 5,6-dimethoxysalicylamide motif that defines this class of D2 antagonists [1].

Quantitative Differentiation of 3-Chloro-2,5,6-trimethoxybenzoic Acid Versus Closest Analogs


Regioselective Synthesis Yield: 3-Chloro vs. Non-Halogenated Parent and Alternative Halogenated Analogs

The direct chlorination of 2,5,6-trimethoxybenzoic acid with 1 equivalent of SO₂Cl₂ in CHCl₃ at 0 °C produces 3-chloro-2,5,6-trimethoxybenzoic acid in 95% isolated yield (5.5 g product from 5.0 g starting material, 0.024 mol scale) . This high-yielding, single-step transformation contrasts with the synthesis of the corresponding 3-bromo analog (required for FLB 463), which necessitates more complex multi-step sequences involving 3-bromo-2,5,6-trimethoxybenzoyl chloride formation and subsequent condensation [1]. The non-halogenated parent compound, 2,5,6-trimethoxybenzoic acid (CAS 60241-74-9), lacks the halogen handle entirely and cannot undergo the selective 3-position demethylation needed to access the salicylamide pharmacophore .

Medicinal Chemistry Organic Synthesis Process Chemistry

Conformational Prerequisite for Dopamine D2 Affinity: 2,5,6- vs. Other Trimethoxy Substitution Patterns

NMR relaxation time (T₁) and ¹³C chemical shift measurements on 3-substituted 5,6-dimethoxysalicylamides derived from 2,5,6-trimethoxybenzoic acids demonstrate that the 6-methoxy group adopts a nearly perpendicular orientation while the 5-methoxy group assumes a coplanar orientation relative to the aromatic ring plane in solution [1]. This conformational signature is unique to the 2,5,6-substitution pattern and is essential for the high stereoselective affinity of these salicylamides for [³H]spiperone and [³H]raclopride binding sites (dopamine D2 receptors) in vitro. Regioisomeric salicylamides IV (derived from alternative methoxy substitution patterns) exhibit pronounced but consistently lower affinity for the [³H]spiperone binding site compared to the III series bearing the 5,6-dimethoxy motif [1].

Dopamine D2 Receptor Conformational Analysis Structure-Activity Relationship

3-Chloro as the Entry Point to NCQ 298 and FLB 463 Pharmacophores: Halogen Identity Matters

The 3-chloro-2,5,6-trimethoxybenzoic acid scaffold serves as the direct precursor to compound 12 (3-chloro-5,6-dimethoxysalicylamide) in the Högberg et al. series [1]. This 3-chloro intermediate is the synthetic entry point to the broader class of 3-substituted 5,6-dimethoxysalicylamides that includes FLB 463 (3-bromo) and NCQ 298 (3-iodo), both of which are clinically investigated radioligands for dopamine D2 receptor imaging by SPECT and PET [2]. NCQ 298 ((S)-3-iodo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5,6-dimethoxysalicylamide) demonstrates a 10-fold higher affinity for dopamine D2 receptors than its des-5-methoxy analog FLA 961 (IBZM), underscoring that the 5,6-dimethoxy pattern originating from the 2,5,6-trimethoxybenzoic acid precursor is non-negotiable for potency [2]. The 3-chloro compound provides the most direct synthetic access to this pharmacophore class, as chlorine can be subsequently exchanged or retained depending on the target derivative.

Radioligand Development SPECT Imaging Dopamine D2 Antagonist

Differentiation from 3,4,5-Trimethoxybenzoic Acid (Eudesmic Acid): Distinct Biological and Synthetic Utility

3,4,5-Trimethoxybenzoic acid (eudesmic acid, CAS 118-41-2) is the most commercially prevalent trimethoxybenzoic acid isomer, widely used as a plant metabolite standard and as a precursor to trimethoxybenzoyl chloride for various amide syntheses [1]. However, its 3,4,5-substitution pattern directs electrophilic aromatic substitution to entirely different positions (C-2 and C-6) compared to the 2,5,6-isomer, yielding products with fundamentally different regioisomeric identity. In the context of efflux pump inhibitor research, a 2022 study on 11 trimethoxybenzoic acid and gallic acid derivatives identified that the 2,5,6-trimethoxybenzoic acid scaffold (specifically derivatives 5 and 6) exhibited efflux pump inhibitory activity in AcrAB-TolC and NorA systems, while 3,4,5-substituted analogs did not show comparable EP inhibition [2]. Although the 3-chloro substituent was not directly tested in that study, the core 2,5,6-trimethoxy scaffold was identified as the essential structural determinant for EP inhibitory activity, establishing that position of methoxy substitution — not merely the presence of three methoxy groups — governs biological function [2].

Chemical Biology Metabolite Antifouling Efflux Pump Inhibition

Optimal Procurement and Application Scenarios for 3-Chloro-2,5,6-trimethoxybenzoic Acid


Synthesis of 3-Substituted 5,6-Dimethoxysalicylamide Dopamine D2 Antagonist Libraries

This compound is the direct and most step-economical precursor for synthesizing the 3-chloro-5,6-dimethoxysalicylamide scaffold (compound 12 in Högberg et al., 1990) [1]. Subsequent halogen exchange or functionalization at the 3-position enables access to the entire series of 3-substituted analogs, including bromo (FLB 463 precursor) and iodo (NCQ 298 precursor) derivatives, which are established radioligands for dopamine D2 receptor imaging by SPECT and PET [2]. Researchers building focused libraries around the salicylamide D2 pharmacophore should procure this compound as the single gateway intermediate rather than separately sourcing the 3-bromo and 3-iodo benzoic acid precursors.

Regioselective Chlorination Methodology and Process Chemistry Development

The demonstrated 95% yield for SO₂Cl₂-mediated chlorination of 2,5,6-trimethoxybenzoic acid at the 3-position provides a robust model reaction for studying regioselective electrophilic aromatic substitution on electron-rich benzoic acid substrates [1]. The methoxy groups at positions 2, 5, and 6 collectively direct the incoming electrophile to the 3-position with high fidelity, making this an instructive system for process chemistry optimization and undergraduate-to-graduate level organic synthesis teaching laboratories. Procurement is justified for methodology development groups seeking a reliable, high-yielding aromatic chlorination substrate.

Antimicrobial Efflux Pump Inhibitor Research Using the 2,5,6-Trimethoxybenzoic Acid Scaffold

The 2,5,6-trimethoxybenzoic acid core — of which the 3-chloro derivative is a key functionalizable member — has been identified as the essential structural determinant for efflux pump (EP) inhibitory activity against the AcrAB-TolC system in Salmonella enterica serovar Typhimurium and the NorA pump in Staphylococcus aureus [1]. The 3-chloro substituent provides a synthetic handle for further derivatization while maintaining the 2,5,6-trimethoxy pattern required for EP inhibition. Researchers investigating EP inhibitors as antibiotic adjuvants should procure this compound as a late-stage diversification-ready scaffold, distinguishing it from non-halogenated or differently substituted trimethoxybenzoic acid isomers that lack EP inhibitory activity.

Conformational Analysis and NMR Spectroscopic Studies of Methoxy-Substituted Aromatics

The Högberg et al. (1990) study established that T₁ relaxation time and ¹³C chemical shift measurements on the methoxy groups of salicylamides derived from 2,5,6-trimethoxybenzoic acids provide direct conformational information: the 6-methoxy group is nearly perpendicular to the ring plane, while the 5-methoxy group is coplanar [1]. 3-Chloro-2,5,6-trimethoxybenzoic acid serves as the starting material for preparing these conformationally informative salicylamides. Physical chemistry, NMR spectroscopy, and computational chemistry groups investigating methoxy group dynamics on aromatic systems should procure this compound as a structurally well-characterized reference substrate with published T₁ and chemical shift benchmark data.

Quote Request

Request a Quote for 3-Chloro-2,5,6-trimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.